Avatrombopag-d8 (hydrochloride)

Description

Contextualization of Avatrombopag (B1665838) as a Thrombopoietin Receptor Agonist

Avatrombopag is an orally bioavailable, small molecule thrombopoietin receptor (TPO-R) agonist. nih.govnih.gov The TPO receptor is a critical regulator of platelet production, and by stimulating it, Avatrombopag promotes the proliferation and differentiation of megakaryocytes—the bone marrow cells responsible for producing platelets. nih.govnih.gov This action leads to an increase in the number of circulating platelets. Unlike the endogenous thrombopoietin (TPO), Avatrombopag binds to a different site on the TPO receptor, meaning it does not compete with the natural ligand and can have an additive effect on platelet production. nih.govnih.gov

Significance of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling is a technique where an atom in a drug molecule is replaced with its stable (non-radioactive) isotope. Common isotopes used include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). This labeling allows researchers to "tag" and trace the molecule through biological systems without altering its fundamental chemical properties. medchemexpress.com

The primary application of stable isotope labeling is in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. By using techniques like mass spectrometry, researchers can differentiate between the labeled drug and its non-labeled counterpart, as well as their respective metabolites. This is particularly useful in "drug-dosing" studies, where the isotopically labeled drug is used as an internal standard for the accurate quantification of the non-labeled drug in biological samples. medchemexpress.com

Rationale for Deuterium Incorporation in Avatrombopag-d8

The incorporation of deuterium into Avatrombopag to create Avatrombopag-d8 serves a specific and crucial purpose in analytical chemistry. Avatrombopag-d8 is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Avatrombopag in biological matrices like plasma. nih.gov

The rationale for using a deuterated analog as an internal standard is based on the "isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the deuterated compound more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 (CYP) enzymes, which are heavily involved in drug metabolism. fda.gov Avatrombopag is primarily metabolized by CYP2C9 and CYP3A4. fda.gov

When used as an internal standard, Avatrombopag-d8 is added in a known quantity to a patient sample. Because it is chemically identical to Avatrombopag, it behaves similarly during sample extraction and ionization in the mass spectrometer. However, due to its higher mass, it can be distinguished from the non-deuterated Avatrombopag. This allows for highly accurate measurement of the concentration of Avatrombopag in the sample, as any variability in the analytical process will affect both the drug and the internal standard equally. A study on the simultaneous analysis of Avatrombopag and other TPO receptor agonists in human plasma by UPLC-MS/MS highlights the importance of such validated methods for therapeutic drug monitoring. nih.gov

While the primary use of Avatrombopag-d8 is as an internal standard, the principle of deuteration can also be applied to alter a drug's pharmacokinetic profile. By strategically placing deuterium atoms at sites of metabolic activity, it is possible to slow down the rate of metabolism, potentially leading to a longer half-life and increased drug exposure. However, there is no publicly available research to suggest that Avatrombopag-d8 has been developed for this therapeutic purpose.

Chemical and Physical Properties of Avatrombopag-d8 (hydrochloride)

| Property | Data |

| Chemical Name | Avatrombopag-d8 (hydrochloride) |

| Synonyms | AKR-501-d8 (hydrochloride), E5501-d8 (hydrochloride), YM477-d8 (hydrochloride) nih.gov |

| Chemical Formula | C₂₉H₂₆D₈Cl₂N₆O₃S₂·HCl |

| Molecular Weight | 694.16 g/mol |

| Appearance | Solid |

| Primary Application | Internal standard for clinical mass spectrometry nih.gov |

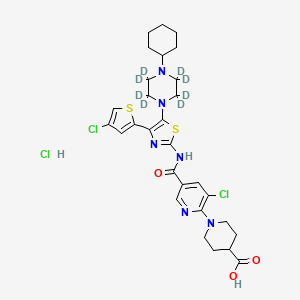

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H35Cl3N6O3S2 |

|---|---|

Molecular Weight |

694.2 g/mol |

IUPAC Name |

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H/i10D2,11D2,12D2,13D2; |

InChI Key |

JSHJSCRYBTVFTI-ZQAWUFKJSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2CCCCC2)([2H])[2H])([2H])[2H])C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl)([2H])[2H])[2H].Cl |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Avatrombopag D8 Hydrochloride

Synthetic Pathways for Avatrombopag (B1665838) Parent Compound Research

The synthesis of the Avatrombopag parent compound is a multi-step process involving the construction of its complex heterocyclic core. Research has outlined several pathways, with a common large-scale route beginning with the bromination of 1-(4-chlorothiophen-2-yl)ethenone. researchgate.net

The key stages of the synthesis are outlined below:

Thiazolamine Ring Formation : The synthesis starts with an α-keto halogenation of a thiophene derivative. acs.org This is followed by a condensation reaction with thiourea, a classic Hantzsch thiazole synthesis, to form the core thiazolamine ring. researchgate.netacs.org

Addition of Cyclohexylpiperazine : The thiazolamine intermediate undergoes bromination, typically using N-bromosuccinimide (NBS). This is followed by a nucleophilic aromatic substitution reaction where 1-cyclohexylpiperazine is introduced to the structure. researchgate.net

Amide Bond Formation : An amide bond is then formed by coupling the resulting molecule with 5,6-dichloronicotinic acid. This reaction is often activated with an agent like phosphorus oxychloride to facilitate the formation of the nicotinamide intermediate. researchgate.netacs.org

Final Assembly and Hydrolysis : A second nucleophilic aromatic substitution is performed with a piperidine derivative (ethyl isonipecotate), followed by hydrolysis of the ester group to yield the final carboxylic acid moiety of Avatrombopag. researchgate.net The final product can then be converted to a salt, such as the maleate or hydrochloride salt, for pharmaceutical use. researchgate.netacs.org

A summary of key reactants and intermediates is provided in the table below.

| Step | Key Reactant 1 | Key Reactant 2 | Key Intermediate/Product | Reaction Type |

| 1 | 1-(4-chlorothiophen-2-yl)ethanone | Thiourea | 4-(4-chlorothiophen-2-yl)thiazol-2-amine | Hantzsch Thiazole Synthesis |

| 2 | Brominated thiazolamine | 1-Cyclohexylpiperazine | 5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine derivative | Nucleophilic Aromatic Substitution |

| 3 | Amine from Step 2 | 5,6-Dichloronicotinic acid | Nicotinamide derivative | Amide Coupling |

| 4 | Nicotinamide from Step 3 | Ethyl isonipecotate | Avatrombopag | Nucleophilic Aromatic Substitution / Hydrolysis |

Deuteration Strategies and Incorporation Sites within Avatrombopag-d8

Avatrombopag-d8 is an isotopically labeled version of Avatrombopag, specifically designed for use in metabolic studies and as an internal standard in analytical assays. The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms.

The precise location of deuteration is on the cyclohexylpiperazine moiety. The chemical name for Avatrombopag-d8 is 1-(3-chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylic acid. google.com This confirms that all eight hydrogen atoms on the carbon atoms of the piperazine ring are substituted with deuterium.

While specific literature detailing the exact synthetic route for Avatrombopag-d8 is not publicly available, the synthesis can be achieved through established deuteration methodologies. A common and effective strategy involves the reduction of an appropriate imide precursor using a powerful deuterating agent like lithium aluminum deuteride (LAD, LiAlD₄). For instance, a synthetic route could involve preparing a precursor containing a 3,5-dioxo-piperazinyl group, which can then be reduced with LAD to introduce four deuterium atoms onto the piperazine ring. nih.gov Repeating this process or using a fully deuterated piperazine starting material would yield the d8 analog.

A plausible synthetic strategy would be:

Synthesize a deuterated version of the 1-cyclohexylpiperazine reactant, creating 1-cyclohexylpiperazine-d8.

Incorporate this deuterated intermediate into the main synthetic pathway of Avatrombopag during the nucleophilic aromatic substitution step (Stage 2 in section 2.1).

This approach ensures the precise placement of the deuterium labels without altering the rest of the molecular structure. The purpose of such deuteration is often to slow down metabolic processes at the labeled site, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. rsc.org

Characterization of Solid-State Forms of Avatrombopag Analogues in Research

The solid-state form of an active pharmaceutical ingredient is critical as it influences properties like solubility, stability, and bioavailability. Research into Avatrombopag, particularly its maleate salt, has revealed a complex landscape of different solid-state forms, including polymorphs and solvates. nih.gov

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These forms have different arrangements of molecules in the crystal lattice. Avatrombopag maleate has been shown to exhibit significant polymorphism.

Anhydrous Polymorphs : At least three anhydrous crystal forms have been identified, commonly designated as Form-A, Form-B, and Form-C. europa.euguidechem.com More recent research has also identified additional forms, including M1, M2, M3, M4, and M5. google.com Each of these forms possesses a unique X-ray powder diffraction (XRPD) pattern and distinct thermal properties. google.com

Solvates and Hydrates : In addition to anhydrous forms, several solvates have been identified where solvent molecules are incorporated into the crystal structure. A comprehensive study identified a new trihydrate (AVAT-3H) and four other solvates: AVAT-A, AVAT-dimethyl sulfoxide (AVAT-DMSO), AVAT-dimethylformamide (AVAT-DMF), and AVAT-tetrahydrofuran (AVAT-THF). acs.org

The identification and characterization of these forms are typically performed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). acs.org

| Solid Form Type | Designated Name(s) | Key Characteristics |

| Anhydrous Polymorphs | Form-A, Form-B, Form-C, M1-M5 | Distinct crystal lattice without solvent; unique PXRD patterns and melting points. |

| Hydrate | AVAT-3H (Trihydrate) | Contains three water molecules per molecule of Avatrombopag maleate; shows high stability in aqueous solutions. nih.gov |

| Solvates | AVAT-DMSO, AVAT-DMF, AVAT-THF | Incorporate molecules of DMSO, DMF, or THF, respectively, into the crystal lattice. |

The differences between polymorphs and solvates arise from variations in intermolecular interactions and the resulting crystal packing arrangements. The structural elucidation of these forms via single-crystal X-ray diffraction (SCXRD) provides critical insights into these interactions. acs.org

The relative stability of different solid-state forms is a critical factor for pharmaceutical development. Stability studies for Avatrombopag analogues have shown significant differences between forms.

Thermodynamic Stability : Research has demonstrated that the newly identified trihydrate form (AVAT-3H) is remarkably stable. When other solid forms (except AVAT-B) are suspended in an aqueous solution, they tend to transform into the more stable AVAT-3H form. nih.gov The trihydrate form also does not lose its water molecules when stored under ambient conditions. nih.gov

Physical and Chemical Stability : Indicative stability studies have been performed on various forms. For example, the amorphous form and crystalline Form M1 of Avatrombopag maleate were tested for physical and chemical stability at accelerated conditions (40°C / 75% relative humidity) and ambient conditions (25°C / 60% relative humidity), showing no change in their PXRD patterns over the study period, indicating good physical stability under those conditions. google.com

These findings are crucial for selecting the appropriate solid form for development, ensuring consistent quality, and predicting the long-term behavior of the drug substance.

Molecular and Cellular Mechanisms of Action of Avatrombopag Analogues

Thrombopoietin Receptor (TPO-R) Binding Dynamics

Avatrombopag's interaction with the TPO-receptor (also known as c-Mpl) is distinct from that of endogenous TPO and first-generation TPO-RAs.

Identification of Specific TPO-R Transmembrane Binding Domain

Unlike TPO, which binds to the extracellular domain of its receptor, avatrombopag (B1665838) interacts with the transmembrane domain of the TPO-R. nih.govresearchgate.netnih.gov This interaction is a defining feature of second-generation small-molecule TPO-RAs. nih.gov Specific amino acid residues within this transmembrane region are crucial for the binding and subsequent activation of the receptor. Research has pinpointed a histidine residue at position 499 (His499) of the human TPO-R as essential for the specific and effective binding of avatrombopag. youtube.comnih.gov

Species-Specific Receptor Recognition Mechanisms

The efficacy of avatrombopag is highly species-specific, primarily due to differences in the amino acid sequence of the TPO-R's transmembrane domain. nih.gov Its action is potent in humans and chimpanzees, where the key His499 residue is present. nih.gov In contrast, it is not effective in activating the murine TPO-R, which lacks this specific histidine, demonstrating a precise receptor recognition mechanism. nih.gov

Intracellular Signal Transduction Pathways Activation

Upon binding to the TPO-R, avatrombopag induces a conformational change that triggers receptor dimerization and activates critical downstream signaling cascades responsible for platelet production.

Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) Pathway Modulation (JAK-STAT Pathway)

A primary pathway activated by avatrombopag is the JAK-STAT pathway. nih.govyoutube.compatsnap.com The binding of avatrombopag to the TPO-R activates the associated Janus kinase 2 (JAK2). youtube.com Activated JAK2 then phosphorylates the TPO-R, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. frontiersin.orgyoutube.com Avatrombopag specifically induces the tyrosine phosphorylation of STAT3 and STAT5. researchgate.netnih.govnih.gov Once phosphorylated, these STAT proteins form dimers, translocate to the cell nucleus, and act as transcription factors to regulate the expression of genes essential for the proliferation and differentiation of megakaryocytes. patsnap.comyoutube.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (Shc-Ras-Raf-ERK Pathway)

In addition to the JAK-STAT pathway, avatrombopag also activates the Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.netpatsnap.comnih.gov This activation is crucial for controlling cellular responses to growth signals. patsnap.com The signaling cascade, often referred to as the Shc-Ras-Raf-ERK pathway, is initiated, leading to the threonine phosphorylation of ERK (Extracellular signal-regulated kinase). nih.govresearchgate.netnih.govnih.gov This pathway works in concert with JAK-STAT signaling to promote robust cell proliferation and survival of megakaryocyte progenitor cells, ensuring a sustained increase in platelet production. researchgate.netpatsnap.com

Data on Avatrombopag's Mechanism

| Feature | Description | Finding | Source(s) |

| Receptor Binding | Site of interaction on the TPO-Receptor. | Transmembrane Domain | nih.govresearchgate.netnih.gov |

| Key Amino Acid | Specific residue for binding in human TPO-R. | Histidine 499 (His499) | youtube.comnih.gov |

| TPO Competition | Interaction with endogenous TPO binding. | Non-competitive; allows for additive effects. | nih.govnih.govnih.govclinicaltrials.gov |

| Species Specificity | Efficacy in different species. | Effective in humans and chimpanzees; not in mice. | nih.gov |

| Cellular Proliferation | In vitro activity in human TPO-R expressing cells. | EC50 of 3.3 nmol/L | nih.govnih.gov |

| Signaling Pathway 1 | Primary signal transduction cascade activated. | JAK-STAT (specifically STAT3 and STAT5 phosphorylation) | researchgate.netnih.govnih.gov |

| Signaling Pathway 2 | Secondary signal transduction cascade activated. | MAPK (specifically ERK phosphorylation) | researchgate.netnih.govnih.gov |

Cellular Effects on Hematopoiesis in Research Models

In research settings, avatrombopag demonstrates specific and potent effects on the megakaryocytic lineage, driving the expansion of platelet counts by influencing precursor cells within the bone marrow. nih.gov

Avatrombopag actively stimulates the proliferation of megakaryocytes, the large bone marrow cells responsible for producing platelets. drugbank.comnih.gov This pro-proliferative effect is a direct consequence of TPO receptor activation and the subsequent signaling cascade. numberanalytics.compatsnap.com In vitro studies using murine cells engineered to express the human TPO receptor have shown that avatrombopag induces cell proliferation in a concentration-dependent manner, with a reported half-maximal effective concentration (EC50) of 3.3 nmol/L. nih.gov The maximal activity achieved was comparable to that of recombinant human TPO (rhTPO), confirming its potent receptor-dependent activity. nih.gov The activation of JAK-STAT and MAPK pathways, in particular, is crucial for modulating the expression of genes involved in cell proliferation. patsnap.comresearchgate.net

| Compound | Target | Effect | EC50 (in vitro) | Reference |

|---|---|---|---|---|

| Avatrombopag | Human TPO Receptor (c-Mpl) | Stimulation of Cell Proliferation | 3.3 nmol/L | nih.gov |

A distinguishing feature of avatrombopag is its ability to increase platelet production without directly activating the resulting platelets. drugbank.com While endogenous TPO can lower the activation threshold of platelets, studies have shown this is not the case with avatrombopag. researchgate.netnih.gov In a randomized, placebo-controlled study involving patients with chronic liver disease and thrombocytopenia, administration of avatrombopag successfully increased platelet counts. researchgate.netnih.gov However, follow-up analysis using whole blood flow cytometry revealed no increase in circulating activated platelets compared to the placebo group. researchgate.netnih.gov

Furthermore, the study assessed platelet reactivity by exposing them to agonists like ADP and thrombin receptor-activating peptide (TRAP). The results showed that platelets from patients treated with avatrombopag did not have increased sensitivity or reactivity compared to those from the placebo group. researchgate.netnih.gov This indicates that avatrombopag's mechanism is focused on regulating platelet production at the precursor level, enhancing their quantity without altering the functional state or reactivity of the circulating platelets themselves. nih.gov

| Parameter Measured | Agonist Used | Result in Avatrombopag-Treated Patients vs. Placebo | Reference |

|---|---|---|---|

| Circulating Activated Platelets (P-selectin, activated GPIIb-IIIa) | None (in vivo) | No increase | researchgate.netnih.gov |

| Platelet Reactivity (P-selectin, activated GPIIb-IIIa) | ADP (low and high concentrations) | No increase | researchgate.netnih.gov |

| Platelet Reactivity (P-selectin, activated GPIIb-IIIa) | TRAP (low and high concentrations) | No increase | researchgate.netnih.gov |

Preclinical Pharmacodynamic Investigations of Avatrombopag Analogues

In Vitro Cellular Assays

In vitro studies have been fundamental in elucidating the cellular mechanisms through which avatrombopag (B1665838) exerts its effects on megakaryopoiesis. These assays utilize specialized cell lines and primary human cells to model the key stages of platelet development.

Preclinical investigations have demonstrated that avatrombopag stimulates the proliferation of engineered murine Ba/F3 cells that express the human thrombopoietin receptor (TPO-R), also known as c-Mpl. nih.govnih.gov This proliferative effect is concentration-dependent, with a reported half-maximal effective concentration (EC50) of 3.3 nmol/L. nih.gov The maximum activity achieved with avatrombopag was observed to be similar to that of recombinant human thrombopoietin (rhTPO). nih.gov Crucially, the activity of avatrombopag is strictly dependent on the presence of the TPO-R, as Ba/F3 cells lacking the receptor showed no response to the compound. nih.govnih.gov This confirms that avatrombopag's mechanism of action is mediated specifically through the TPO receptor. nih.gov

Table 1: In Vitro Proliferation of c-Mpl–Ba/F3 Cells with Avatrombopag

| Parameter | Finding | Source |

|---|---|---|

| Cell Line | Murine Ba/F3 cells expressing human TPO-R (c-Mpl) | nih.govnih.gov |

| Effect | Stimulated cell proliferation in a concentration-dependent manner | nih.govnih.gov |

| EC50 | 3.3 nmol/L | nih.gov |

| Maximal Activity | Comparable to recombinant human thrombopoietin (rhTPO) | nih.gov |

To investigate its role in human hematopoiesis, avatrombopag was studied using CD34+ hematopoietic stem and progenitor cells isolated from human umbilical cord blood. nih.govnih.gov These cells are a well-established model for studying the differentiation pathways of various blood lineages. nih.gov In these assays, avatrombopag was shown to promote the differentiation of CD34+ cells into the megakaryocyte lineage in a concentration-dependent fashion. nih.govnih.gov The EC50 for this differentiation effect was 25.0 nmol/L, and the maximal activity was akin to that of rhTPO. nih.gov This demonstrates that avatrombopag effectively mimics the biological action of endogenous TPO in promoting the maturation of early hematopoietic progenitors into platelet-producing megakaryocytes. nih.govnih.gov

Table 2: In Vitro Differentiation of Human CD34+ Cells with Avatrombopag

| Parameter | Finding | Source |

|---|---|---|

| Cell Source | CD34+ hematopoietic cells from human cord blood | nih.govnih.gov |

| Effect | Promoted differentiation towards megakaryocytes | nih.govnih.gov |

| Dose-Response | Concentration-dependent | nih.govnih.gov |

| EC50 | 25.0 nmol/L | nih.gov |

The binding of thrombopoietin (TPO) to its receptor initiates several intracellular signal transduction pathways that are critical for megakaryocyte development. nih.gov Studies have confirmed that avatrombopag activates these same key intracellular pathways. nih.govnih.gov Upon binding to the TPO-R, avatrombopag induces the tyrosine phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5. nih.govnih.gov In addition to the JAK/STAT pathway, it also triggers the threonine phosphorylation of the Mitogen-Activated Protein Kinase (MAPK), specifically the Extracellular signal-Regulated Kinase (ERK). nih.govnih.gov The activation of these signaling cascades is essential for promoting the differentiation and proliferation of megakaryocytes, which ultimately leads to the generation of platelets. nih.gov

In Vivo Research Models

While in vitro assays provide insight into cellular mechanisms, in vivo models are necessary to understand the pharmacodynamic effects of a compound in a complex biological system.

A significant challenge in the preclinical in vivo assessment of avatrombopag is its species specificity; it does not activate the TPO receptor in common animal models like mice, rats, or dogs. europa.eu To overcome this, researchers have utilized immunodeficient mouse models, such as the non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mouse. nih.govnih.govnih.gov These mice can be successfully transplanted with human hematopoietic cells, creating a "humanized" model. nih.gov Specifically, studies have used NOD/SCID mice transplanted with human fetal liver (FL) CD34+ cells. nih.gov This model allows for the study of agents that target human hematopoietic cells within a living organism. nih.govnih.gov

In standard animal models, avatrombopag does not stimulate platelet production due to its unique specificity for the human TPO receptor. europa.eutga.gov.au However, in the humanized NOD/SCID mouse models transplanted with human CD34+ cells, oral administration of avatrombopag resulted in a dose-dependent increase in the count of human platelets. nih.govnih.gov This finding confirms that the thrombopoietic activity observed in vitro translates to an in vivo effect on human cells. nih.gov Further studies in humans have also shown that while avatrombopag increases platelet counts, it does not heighten platelet activation or reactivity, suggesting it promotes the production of new, functional platelets without causing a prothrombotic state. nih.govnih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Avatrombopag |

| Avatrombopag-d8 (hydrochloride) |

| Eltrombopag (B601689) |

| Recombinant human thrombopoietin (rhTPO) |

| Romiplostim |

Evaluation of Megakaryocyte Maturation in Preclinical Models

Preclinical investigations into the pharmacodynamic profile of avatrombopag have centered on its capacity to stimulate megakaryopoiesis, the developmental pathway leading to the formation of mature, platelet-producing megakaryocytes. These studies have consistently demonstrated that avatrombopag effectively mimics the biological actions of endogenous thrombopoietin (TPO) by promoting the differentiation and maturation of megakaryocyte progenitor cells. numberanalytics.comguidetopharmacology.org

In vitro studies utilizing human hematopoietic stem cells have been instrumental in elucidating the effects of avatrombopag on megakaryocyte development. When cultured with human CD34+ hematopoietic cells, avatrombopag was observed to stimulate the differentiation of these progenitor cells into megakaryocytes in a concentration-dependent fashion. nih.govnih.gov The potency of avatrombopag in this process was found to be comparable to that of recombinant human TPO (rhTPO), with one study reporting an EC50 value of 25.0 nmol/L for megakaryocyte differentiation. nih.gov

Furthermore, research has indicated that avatrombopag not only promotes the differentiation of progenitor cells but also enhances the subsequent maturation stages of megakaryocytes, including polyploidization, a critical process whereby megakaryocytes undergo multiple rounds of DNA replication without cell division to achieve the large size necessary for platelet production. guidetopharmacology.org The mechanism underlying these effects involves the activation of key intracellular signaling pathways, such as the phosphorylation of STAT3, STAT5, and ERK, which are crucial for driving the proliferation and differentiation of megakaryocytes. nih.gov

The table below summarizes key findings from preclinical in vitro evaluations of avatrombopag's effect on megakaryocyte maturation.

Table 1: Summary of Preclinical Findings on Avatrombopag-Induced Megakaryocyte Maturation

| Model System | Key Finding | Quantitative Data | Reference |

| Human Hematopoietic CD34+ Cells | Concentration-dependent stimulation of megakaryocyte differentiation. | EC50: 25.0 nmol/L | nih.gov |

| Human Cord Blood CD34+ Cells | Promoted differentiation into megakaryocytes in a concentration-dependent manner. | - | nih.gov |

| G-CSF-Mobilized Human Peripheral Blood CD34+ Cells | Additive effect on megakaryocyte proliferation when combined with rhTPO. | 200% increase | nih.gov |

| Human Hematopoietic Progenitor Cells | Dose-dependent stimulation of differentiation and polyploidization. | - | guidetopharmacology.org |

Pharmacokinetic and Metabolic Research of Deuterated Avatrombopag

Absorption and Distribution Studies in Non-Clinical Systems

The absorption and distribution of avatrombopag (B1665838) have been characterized in various non-clinical and preclinical models, providing foundational knowledge for its deuterated form.

Plasma Protein Binding Characteristics

In vitro studies have consistently shown that avatrombopag is highly bound to human plasma proteins, with a binding percentage greater than 96%. nih.govdrugbank.comnih.govdovepress.comsobi.com This high degree of plasma protein binding is a significant pharmacokinetic characteristic.

Volume of Distribution Determination in Preclinical Models

Population pharmacokinetic analyses have estimated the apparent volume of distribution for avatrombopag to be approximately 180 L in patients with chronic liver disease and around 235 L in those with chronic immune thrombocytopenia, indicating extensive tissue distribution. nih.govnih.govsobi.com A one-compartment model with linear elimination and both first- and zero-order absorption best described its pharmacokinetic profile. nih.gov Factors such as body weight and the presence of chronic liver disease were found to significantly affect the apparent volume of distribution. nih.govnih.gov

Biotransformation Pathways Investigation

The metabolism of avatrombopag is a key area of investigation, with a focus on the enzymes responsible for its biotransformation.

Role of Cytochrome P450 Enzymes (CYP2C9, CYP3A4/5) in Metabolism

Avatrombopag is primarily metabolized by the cytochrome P450 enzymes CYP2C9 and CYP3A4. medchemexpress.comacetherapeutics.com122.114.159drugbank.comnih.govdovepress.compatsnap.comnih.govtga.gov.au Studies suggest that CYP2C9 may play a more predominant role in the metabolic clearance of avatrombopag compared to CYP3A. nih.gov Drug interaction studies have shown that co-administration with fluconazole, a dual inhibitor of CYP2C9 and CYP3A, significantly increases avatrombopag's area under the curve (AUC) and half-life. nih.gov In contrast, the impact of itraconazole, a strong CYP3A inhibitor, was less pronounced, further supporting the significant role of CYP2C9. nih.gov Both CYP2C9 and CYP3A4 are thought to contribute to the formation of a major 4-hydroxy metabolite. nih.govpharmgkb.org

Identification of Other Metabolic Pathways and Enzymes

While CYP2C9 and CYP3A4 are the primary metabolizing enzymes, research has also identified other factors involved in avatrombopag's disposition. The ATP-binding cassette transporter ABCB1 is involved in the transport of avatrombopag. pharmgkb.org The major metabolite identified is a 4-hydroxy derivative, which is found in feces and accounts for a significant portion of the administered dose. nih.govpharmgkb.orgeuropa.eu Notably, no metabolites of avatrombopag are detectable in plasma. nih.govnih.govnih.gov

Excretion Mechanisms in Animal Models

Studies using radiolabeled avatrombopag in healthy male volunteers have shown that the primary route of excretion is through the feces. europa.eu Approximately 88% of the administered dose was recovered in feces, with only 6% found in urine. drugbank.comeuropa.eu Of the material recovered from feces, 34% was the unchanged parent drug and 44% was the 4-hydroxy metabolite. europa.eu

Fecal and Urinary Excretion Patterns

Avatrombopag-d8 (hydrochloride) is the deuterium-labeled version of Avatrombopag (hydrochloride). medchemexpress.com Stable isotopes like deuterium (B1214612) are often incorporated into drug molecules as tracers for quantification during drug development, and their use can help elucidate the metabolic fate of a compound. medchemexpress.com While specific excretion studies for the d8-variant are not detailed in available literature, the excretion patterns of the parent compound, avatrombopag, have been characterized.

Following administration of radiolabeled avatrombopag, the majority of the dose is eliminated through feces. Fecal excretion accounts for 88% of an administered dose, with 34% of this being the unchanged parent drug. drugbank.com A minor portion, only 6% of the administered dose, is recovered in the urine. drugbank.com This indicates that renal clearance is a minor pathway for the elimination of avatrombopag.

Table 1: Excretion of Avatrombopag

| Excretion Pathway | Percentage of Administered Dose | Notes |

|---|---|---|

| Fecal Excretion | 88% | Includes 34% as unchanged avatrombopag |

| Urinary Excretion | 6% | - |

Isotope Effects on Pharmacokinetic and Metabolic Profiles

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the pharmacokinetic properties of a drug. nih.gov This is primarily due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Breaking the C-D bond requires more energy, which can slow down metabolic reactions where this bond cleavage is the rate-limiting step. nih.gov

Impact of Deuterium Substitution on Metabolic Stability

The primary mechanism by which deuterium substitution enhances metabolic stability is by slowing the rate of metabolic clearance. juniperpublishers.com Avatrombopag is known to be metabolized principally by the cytochrome P450 enzymes CYP2C9 and CYP3A4. medchemexpress.comdrugbank.com This metabolism often involves the hydroxylation of the molecule, a process that requires the breaking of a C-H bond. researchgate.net

Deuterium's Influence on Pharmacokinetic Variability

Pharmacokinetic variability of avatrombopag in humans can be influenced by several factors. For instance, administration with food, while not altering the extent of absorption, has been shown to substantially reduce pharmacokinetic variability compared to fasting conditions. researchgate.net Furthermore, genetic polymorphisms in the CYP2C9 enzyme are associated with higher pharmacokinetic variability, although this does not translate to a clinically significant effect on the variability of platelet response. researchgate.net

Research on Drug-Drug Interactions Mediated by Metabolic Enzymes (e.g., CYP Inhibition/Induction)

As avatrombopag is a substrate for both CYP2C9 and CYP3A4, its plasma exposure can be significantly altered by co-administration with drugs that inhibit or induce these enzymes. medchemexpress.comdntb.gov.ua Clinical studies have demonstrated these interactions.

CYP Inhibition : Co-administration with fluconazole, a moderate inhibitor of both CYP2C9 and CYP3A, resulted in a 2.16-fold increase in the area under the curve (AUC) of avatrombopag and more than doubled its elimination half-life from 19.7 hours to 39.9 hours. nih.govnih.gov Itraconazole, a strong CYP3A inhibitor, had a milder effect, increasing the AUC by 1.37-fold. nih.goveuropa.eu These findings suggest that CYP2C9 plays a more predominant role in the metabolic clearance of avatrombopag than CYP3A. nih.govnih.gov

CYP Induction : Co-administration with rifampin, a strong inducer of CYP3A and a moderate inducer of CYP2C9, decreased the AUC of avatrombopag by nearly half and shortened its elimination half-life from 20.3 hours to 9.84 hours. nih.govnih.gov

These interactions highlight the importance of the CYP450 system in the metabolism of avatrombopag. While Avatrombopag-d8 would have altered metabolic rates, it would be susceptible to the same drug-drug interactions involving the inhibition or induction of CYP2C9 and CYP3A4.

Table 2: Effect of Co-administered Drugs on Avatrombopag Pharmacokinetics

| Co-administered Drug | Enzyme Interaction Profile | Effect on Avatrombopag AUC (Geometric Mean Ratio) | Effect on Avatrombopag Cmax (Geometric Mean Ratio) |

|---|---|---|---|

| Fluconazole | Moderate CYP2C9 & CYP3A Inhibitor | 2.16 nih.goveuropa.eu | 1.17 europa.eu |

| Itraconazole | Strong CYP3A Inhibitor | 1.37 europa.eu | 1.07 europa.eu |

| Rifampin | Moderate CYP2C9 & Strong CYP3A Inducer | 0.57 europa.eu | 1.04 europa.eu |

Analytical Methodologies for Avatrombopag D8 Hydrochloride in Bioanalysis

Development of Quantitative Analytical Methods

The accurate quantification of avatrombopag (B1665838) in biological matrices such as plasma is essential for evaluating its pharmacokinetic properties. To this end, sophisticated analytical methods have been developed and validated to ensure reliable and reproducible results. europa.eu These methods are state-of-the-art and adhere to stringent regulatory guidelines for bioanalytical analysis. europa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the bioanalysis of avatrombopag. europa.eu This powerful technique offers high selectivity and sensitivity, allowing for the precise measurement of low concentrations of the analyte in complex biological samples.

A fast and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of avatrombopag and other thrombopoietin receptor agonists in human plasma. nih.govmedscape.com The chromatographic separation is typically achieved on a C18 column, which is a common choice for reversed-phase chromatography. nih.gov Sample preparation, a critical step to remove interfering substances from the plasma, often involves techniques like protein precipitation or liquid-liquid extraction. europa.eunih.gov

Below is a table summarizing typical parameters for an LC-MS/MS method used for avatrombopag analysis.

| Parameter | Details |

| Technique | UPLC-MS/MS nih.gov |

| Column | Acquity BEH C₁₈ nih.gov |

| Mobile Phase | Gradient elution with methanol-water and acetonitrile (B52724) containing 0.1% formic acid nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Run Time | 4.5 minutes nih.gov |

| Detection | Tandem Mass Spectrometry nih.gov |

| Linearity Range | 7.5–1500 ng/mL nih.govresearchgate.net |

Method Validation for Bioanalytical Applications

For a bioanalytical method to be considered reliable, it must undergo a thorough validation process. This validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) to ensure the integrity of the data generated. europa.eunih.govresearchgate.net

The validation process assesses several key parameters to demonstrate that the method is suitable for its intended purpose. nih.gov A UPLC-MS/MS method developed for avatrombopag was successfully validated, showing acceptable results for selectivity, precision, accuracy, and stability, among other metrics. nih.govresearchgate.net

The table below presents the validation results for a published avatrombopag bioanalytical method.

| Validation Parameter | Result | Acceptance Criteria |

| Intra-day Precision (CV%) | 4.2% to 12.2% nih.govresearchgate.net | Typically ≤15% |

| Inter-day Precision (CV%) | 4.2% to 12.2% nih.govresearchgate.net | Typically ≤15% |

| Accuracy (RE%) | -6.6% to 7.5% nih.govresearchgate.net | Typically within ±15% |

| Selectivity | Adequate nih.gov | No significant interference at the retention time of the analyte and internal standard |

| Stability | Confirmed under various conditions nih.gov | Analyte should be stable throughout the sample handling and analysis process |

Application as an Internal Standard in Isotope Dilution Mass Spectrometry

Avatrombopag-d8 (hydrochloride) is specifically designed for use as an internal standard (IS) in isotope dilution mass spectrometry. medchemexpress.com Stable isotope-labeled (SIL) internal standards are considered the gold standard in bioanalysis because their physicochemical properties are nearly identical to the analyte being measured. researchgate.net

Enhancing Accuracy and Precision in Quantification

The primary function of an internal standard is to correct for variability that can occur during the analytical process. researchgate.netnih.gov By adding a known amount of Avatrombopag-d8 to every sample, it is possible to account for variations in sample extraction, injection volume, and instrument response. researchgate.net The SIL IS co-elutes with the unlabeled drug and experiences similar effects from the sample matrix, which can otherwise suppress or enhance the analytical signal, a phenomenon known as the matrix effect. researchgate.netnih.gov This correction significantly improves the accuracy and precision of the final concentration measurement of avatrombopag.

Use in Pharmacokinetic Research Sample Analysis

The validated LC-MS/MS methods, which rely on Avatrombopag-d8 as an internal standard, have been successfully used in pharmacokinetic (PK) research. nih.gov These studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. In PK studies of avatrombopag, researchers collect blood samples at various time points after drug administration and analyze the plasma concentrations. nih.gov These analyses have shown that avatrombopag exhibits linear pharmacokinetics, with peak plasma concentrations reached between 5 to 8 hours after dosing and a half-life of approximately 16 to 19 hours. nih.govnih.govnih.gov

Utility in Metabolic Fate Elucidation Studies

Understanding the metabolic fate of a drug is a key component of drug development. Stable isotope-labeled compounds like Avatrombopag-d8 are invaluable tools for these investigations. medchemexpress.com They act as tracers, allowing scientists to follow the parent drug and its metabolites throughout the body. Studies have shown that avatrombopag is a substrate for the metabolic enzymes Cytochrome P450 (CYP) 2C9 and CYP3A. medchemexpress.com The primary route of elimination is through feces, which accounts for approximately 88% of an administered dose, with the main identified metabolite being a 4-hydroxy derivative of avatrombopag. nih.gov

Impurity Profiling and Reference Standard Development

The control and characterization of impurities are critical components in the manufacturing and quality control of any pharmaceutical product. For Avatrombopag, a thrombopoietin receptor agonist, a thorough understanding of its impurity profile is essential to ensure its safety and efficacy. qcsrm.comresearchgate.net This involves the identification and characterization of impurities present in the raw materials and the establishment of well-defined reference standards for analytical quality control.

The manufacturing process of Avatrombopag maleate, the active pharmaceutical ingredient (API), is a multi-step synthesis. pharmadesk.com Throughout this process, various impurities can be introduced or formed. These can include starting materials, intermediates, by-products, and degradation products. Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) require a comprehensive discussion and characterization of both potential and actual impurities. pharmadesk.comeuropa.eu

Research has identified several code impurities in the raw material of Avatrombopag. qcsrm.com The analysis of these impurities often requires multiple liquid chromatography methods to identify and quantify them accurately. qcsrm.com For instance, one study identified ten distinct code impurities in the Avatrombopag raw material. qcsrm.com

Some of the identified impurities in Avatrombopag and related products are detailed in the table below.

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Avatrombopag 5-Chloro Acid Impurity | C29H34Cl2N6O3S2 | 649.65 | N/A |

| Avatrombopag Diamide Impurity | C46H55Cl3N10O2S4 | 1014.6 | 2948773-23-5 |

| Avatrombopag Ester Impurity | C31H38Cl2N6O3S2 | 677.7 | 570403-14-4 |

| Avatrombopag Di Acid Impurity | C12H13ClN2O4 | 284.7 | 958457-83-5 |

| Avatrombopag Impurity 1 | C29H33Cl2N5O3S2 | Not Available | 2401867-89-6 |

| Avatrombopag Bromo Acid Impurity | C29H33BrCl2N6O3S2 | 728.5 | N/A |

| Avatrombopag Impurity 10 | C7H5ClN2S2 | 216.71 | 123971-45-9 |

| Avatrombopag Impurity 11 | C7H5ClN2S2 | 216.71 | 339114-12-4 |

Table 1: List of Identified Impurities in Avatrombopag. pharmaffiliates.comveeprho.comelitesynthlaboratories.comsimsonpharma.com

The characterization of the active substance and its impurities is in accordance with international guidelines. europa.eu This includes providing detailed information on their origin and structure. europa.eu Furthermore, the manufacturing process is designed to control the formation and purge of these impurities to ensure the quality of the final drug substance. pharmadesk.com

The establishment of high-quality reference standards is fundamental for the reliable analysis and quality control of Avatrombopag. These standards are crucial for method validation, stability studies, and routine quality control (QC) testing of both the drug substance and the finished product. synzeal.com

Reference standards for Avatrombopag and its impurities are available from various pharmaceutical reference standard providers. synzeal.comvenkatasailifesciences.com These include both pharmacopeial and non-pharmacopeial impurities, metabolites, and stable isotope-labeled compounds like Avatrombopag-d8. synzeal.com Avatrombopag-d8 (hydrochloride) is a deuterium-labeled version of Avatrombopag hydrochloride, often used as an internal standard in bioanalytical methods for accurate quantification. medchemexpress.com

The availability of these well-characterized reference standards allows pharmaceutical manufacturers and regulatory agencies to:

Develop and validate robust analytical methods for impurity profiling.

Accurately quantify the levels of impurities in different batches of the drug substance and product.

Ensure that the levels of impurities are within the acceptable limits set by regulatory authorities, which are based on ICH (International Council for Harmonisation) guidelines. tga.gov.au

Conduct stability studies to monitor the formation of degradation products over time.

Isotopic Labeling Applications and Implications in Drug Discovery Research

Deuterium (B1214612) as a Mechanistic Probe in Drug Metabolism

The substitution of hydrogen with deuterium is a well-established strategy for investigating the mechanisms of drug metabolism. symeres.comnih.gov The parent compound, Avatrombopag (B1665838), is primarily metabolized by the cytochrome P450 (CYP) enzymes, specifically CYP3A and CYP2C9. nih.govnih.gov These enzymes often catalyze oxidation reactions by breaking carbon-hydrogen (C-H) bonds.

By creating Avatrombopag-d8, where specific C-H bonds are replaced with stronger carbon-deuterium (C-D) bonds, researchers can probe the details of these metabolic reactions. juniperpublishers.com If the rate of metabolism decreases significantly with the deuterated compound, it provides strong evidence that the breaking of that specific C-H bond is a critical, rate-limiting step in the metabolic process. nih.gov This technique helps to:

Elucidate Reaction Mechanisms: Confirm the involvement of specific enzymatic pathways (like CYP-mediated oxidation) in the drug's breakdown. nih.gov

Identify Active Sites: Pinpoint the exact location on the molecule where metabolism occurs. nih.gov

Quantify Isotope Effects: Measure the change in reaction rate due to deuteration, providing insight into the transition state of the enzymatic reaction. nih.gov

Understanding Metabolic Pathways and Soft Spots through Deuteration

A primary goal in drug development is to create a molecule that is both effective and stable enough to remain in the body for a sufficient duration. Parts of a molecule that are particularly susceptible to rapid metabolism are often called "metabolic soft spots." nih.gov Deuteration is a key strategy used to identify and analyze these soft spots. nih.govacs.org

When researchers synthesize a deuterated version of a drug like Avatrombopag-d8, they can compare its metabolic fate to the non-deuterated parent drug. nih.gov

Research on Deuterium Kinetic Isotope Effects in Biological Systems

The scientific principle underlying the utility of deuteration is the Kinetic Isotope Effect (KIE) . symeres.com A chemical bond to deuterium (a heavy isotope) has a lower vibrational energy and is stronger than a bond to hydrogen (a light isotope). juniperpublishers.commusechem.com Consequently, it requires more energy to break a C-D bond than an equivalent C-H bond.

| Comparison | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond |

| Relative Strength | Weaker | Stronger (6-10 times more stable) juniperpublishers.com |

| Reaction Rate | Faster | Slower |

This difference in bond strength means that chemical reactions involving the cleavage of a C-D bond are significantly slower than those involving a C-H bond. nih.gov This KIE is a powerful tool in drug research:

Improving Pharmacokinetics: By strategically replacing hydrogens at metabolic soft spots with deuterium, medicinal chemists can slow down a drug's rate of metabolism. nih.govnih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life, which might allow for less frequent dosing. nih.govnih.gov

Reducing Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuteration can be used to slow down the formation of that harmful substance, potentially leading to a safer drug profile. nih.govnih.gov

Probing Enzyme Mechanisms: The magnitude of the KIE can provide detailed information about the transition state of an enzyme-catalyzed reaction, helping scientists understand precisely how metabolic enzymes function. nih.govnih.gov

The use of Avatrombopag-d8 (hydrochloride) in research exemplifies how the deuterium kinetic isotope effect is applied to understand the metabolic fate of a complex drug molecule, providing critical data for the development of safer and more effective medicines. juniperpublishers.comnih.gov

Advanced Research Directions and Future Perspectives for Avatrombopag Analogues

Exploration of Novel TPO-R Agonist Chemical Space

The journey to discover and develop TPO-R agonists illustrates a strategic exploration of novel chemical space. Early efforts in treating thrombocytopenia involved recombinant parenteral agents, which carried risks related to immunogenicity. nih.gov The field then shifted towards small-molecule, orally bioavailable TPO-R agonists, representing a significant move into a new area of chemical and therapeutic design.

Avatrombopag (B1665838) (AKR-501) is a prime example of this evolution. medchemexpress.commedkoo.com It is a nonpeptide TPO-R agonist that mimics the biological activities of thrombopoietin (TPO), stimulating the proliferation and differentiation of megakaryocytes to increase platelet production. medchemexpress.comnih.govdoptelet.com Unlike TPO, Avatrombopag binds to the transmembrane domain of the TPO receptor and does not compete with endogenous TPO, allowing for an additive effect on platelet production. nih.govdoptelet.com

The development of Avatrombopag followed first-generation TPO-R agonists like eltrombopag (B601689) and romiplostim. nih.gov Further research continues to expand this chemical space, with newer agents such as hetrombopag (B607937) also being developed and studied. nih.govresearchgate.net This ongoing search for novel, non-peptide agonists aims to yield compounds with improved pharmacological profiles and greater therapeutic utility. nih.govresearchgate.net The progression from large protein therapeutics to diverse small molecules like Avatrombopag and its successors highlights a successful strategy in leveraging new chemical structures to address clinical needs. nih.govnih.gov

Application of Deuterated Analogues in Advanced Pharmacological Research

The use of deuterated compounds, such as Avatrombopag-d8 (hydrochloride), is a cornerstone of modern pharmacological research. medchemexpress.com Deuterium (B1214612) is a stable, non-radioactive heavy isotope of hydrogen. medchemexpress.com Its incorporation into a drug molecule can significantly alter the compound's metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, to break. juniperpublishers.com This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a more stable pharmacokinetic profile. juniperpublishers.comnih.gov

Avatrombopag-d8 (hydrochloride) is the deuterium-labeled version of Avatrombopag. medchemexpress.com While deuteration can be used to create therapeutic agents with improved pharmacokinetics, the primary and critical application of Avatrombopag-d8 is as an internal standard in analytical testing. veeprho.com In techniques like liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard is chemically almost identical to the analyte but has a different mass. Avatrombopag-d8 fits this role perfectly, as it co-elutes with Avatrombopag but is distinguishable by its higher mass. veeprho.com This allows for highly accurate and precise quantification of Avatrombopag in complex biological matrices like plasma, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. nih.govveeprho.com

Development of Targeted Analytical Strategies for Related Compounds

The need for precise measurement of TPO-R agonists in patients has driven the development of sophisticated and targeted analytical strategies. For Avatrombopag and its counterparts like eltrombopag and hetrombopag, robust methods are crucial for understanding their pharmacokinetic properties and ensuring effective therapeutic monitoring. nih.gov

A prominent analytical method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.govdntb.gov.ua Researchers have developed and validated UPLC-MS/MS methods for the simultaneous determination of multiple TPO-R agonists in human plasma. nih.govresearchgate.net These methods demonstrate high selectivity, precision, and accuracy over a specific concentration range. nih.gov A typical method involves:

Chromatographic Separation: Using a specialized column, such as an Acquity BEH C18, to separate the different compounds. nih.govresearchgate.net

Mobile Phase: Employing a gradient elution with solvents like methanol, water, and acetonitrile (B52724) containing formic acid to facilitate separation. nih.govresearchgate.net

Detection: Using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity for each analyte. researchgate.netresearchgate.net

In these assays, a stable isotope-labeled compound like Avatrombopag-d8 is invaluable as an internal standard to correct for variations during sample preparation and analysis, thereby ensuring the reliability of the results. veeprho.com The development of such multi-analyte methods represents a significant advance, allowing for efficient and comprehensive monitoring of patients who may be treated with different TPO-R agonists. nih.gov

Q & A

Q. What is the mechanism of action of Avatrombopag-d8 hydrochloride in thrombopoietin receptor (TPO-R) activation, and how does the deuterated form differ from non-deuterated analogs?

Methodological Answer: Avatrombopag-d8 hydrochloride acts as a thrombopoietin receptor agonist by binding to the transmembrane domain of TPO-R, inducing dimerization and downstream JAK/STAT signaling. The deuterium substitution at eight positions (d8) enhances metabolic stability via the kinetic isotope effect, reducing first-pass metabolism. To validate this, comparative studies using deuterated vs. non-deuterated forms should include:

Q. How is Avatrombopag-d8 hydrochloride synthesized, and what analytical methods ensure its structural integrity?

Methodological Answer: Synthesis involves deuterium incorporation via catalytic hydrogen-deuterium exchange or deuterated precursor intermediates. Key characterization steps include:

- NMR spectroscopy (e.g., <sup>1</sup>H/<sup>2</sup>H-NMR) to confirm deuterium placement.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/fluorescence detection to assess purity (>98% required for in vivo studies).

- Chiral analysis to ensure enantiomeric purity, critical for receptor binding specificity .

Q. What safety protocols are recommended for handling Avatrombopag-d8 hydrochloride in laboratory settings?

Methodological Answer:

- Use PPE (gloves, lab coats, eye protection) to prevent dermal/ocular exposure.

- Work in a fume hood for powder handling due to potential respiratory hazards.

- Store at -20°C in airtight, light-resistant containers to prevent degradation.

- Dispose of waste via approved chemical waste protocols, as per OSHA HCS guidelines .

Advanced Research Questions

Q. How does deuterium substitution in Avatrombopag-d8 hydrochloride influence its pharmacokinetic profile compared to non-deuterated analogs?

Methodological Answer: Deuterium slows CYP450-mediated metabolism, increasing half-life (t½</sup>) and bioavailability. To study this:

- Conduct parallel artificial membrane permeability assays (PAMPA) to compare passive diffusion.

- Use in vivo pharmacokinetic studies in rodent models with serial blood sampling and LC-MS/MS quantification.

- Analyze metabolite profiles using UHPLC-Q-TOF to identify deuterium retention in major metabolites .

Q. What experimental design considerations are critical for dose-response studies of Avatrombopag-d8 hydrochloride in thrombocytopenic models?

Methodological Answer:

- Animal model selection : Use immunocompromised mice with induced thrombocytopenia (e.g., carboplatin-induced).

- Dose range : Start with 0.1–10 mg/kg (oral gavage) based on prior non-deuterated analog data.

- Endpoint metrics : Platelet counts (flow cytometry), bone marrow megakaryocyte histology, and bleeding time assays.

- Statistical rigor : Power analysis to determine cohort size; ANOVA with post-hoc Tukey tests for inter-dose comparisons .

Q. How can researchers resolve discrepancies in reported EC50 values for Avatrombopag-d8 hydrochloride across different cell-based assays?

Methodological Answer: Variations arise from assay conditions (e.g., serum concentration, cell passage number). Mitigation strategies:

Q. What methodologies are recommended to assess the stability of Avatrombopag-d8 hydrochloride under physiological conditions?

Methodological Answer:

- Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays : Incubate at 37°C for 2–24 hours, followed by LC-MS quantification.

- Plasma stability studies : Use human plasma with EDTA anticoagulant; measure parent compound degradation over time.

- Forced degradation studies : Expose to heat, light, and oxidative (H2O2) conditions to identify degradation pathways .

Q. How can cross-reactivity with related cytokine receptors (e.g., erythropoietin receptor) be ruled out in Avatrombopag-d8 hydrochloride studies?

Methodological Answer:

Q. What approaches are used to elucidate the metabolic pathways of Avatrombopag-d8 hydrochloride in preclinical models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.